molecular formula C15H24N2O B13763219 Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- CAS No. 672-10-6

Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-

Cat. No.: B13763219
CAS No.: 672-10-6
M. Wt: 248.36 g/mol
InChI Key: PJKWDXKXNIZWSI-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a diethylamino group and a 5-ethyl-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- typically involves the reaction of 5-ethyl-2-methylaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-ethyl-2-methylaniline} + \text{diethylamine} + \text{acetic anhydride} \rightarrow \text{Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)-} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis.
  • Employed in the study of reaction mechanisms.

Biology:

  • Investigated for its potential biological activity.
  • Studied for its interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(5-ethyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

    Acetamide, N-(2,6-dimethylphenyl)-: Similar structure but different substituents.

    Acetamide, N-(4-ethylphenyl)-: Similar structure with a different position of the ethyl group.

Uniqueness:

  • The presence of both diethylamino and 5-ethyl-2-methylphenyl groups makes this compound unique.
  • Its specific structure imparts distinct chemical and biological properties.

Properties

CAS No.

672-10-6

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-(diethylamino)-N-(5-ethyl-2-methylphenyl)acetamide

InChI

InChI=1S/C15H24N2O/c1-5-13-9-8-12(4)14(10-13)16-15(18)11-17(6-2)7-3/h8-10H,5-7,11H2,1-4H3,(H,16,18)

InChI Key

PJKWDXKXNIZWSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)NC(=O)CN(CC)CC

Origin of Product

United States

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